molecular formula C11H10BrN5O2 B8082899 (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Cat. No.: B8082899
M. Wt: 324.13 g/mol
InChI Key: ATBAETXFFCOZOY-QPJJXVBHSA-N
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Description

The compound with the identifier “(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one” is known as 10Z-Hymenialdisine. It is a novel alkaloid isolated from the marine sponge Axinella damicornis. This compound is recognized for its inhibitory activity against various kinases, making it a significant molecule in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Hymenialdisine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-c]azepine core and subsequent functionalization to introduce the bromine and imidazole moieties. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired transformations .

Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: 10Z-Hymenialdisine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 10Z-Hymenialdisine with modified functional groups, which can be used for further biochemical studies .

Scientific Research Applications

10Z-Hymenialdisine has a wide range of applications in scientific research:

Mechanism of Action

10Z-Hymenialdisine exerts its effects primarily through the inhibition of kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases such as cyclin-dependent kinases, CK1, and GSK-3β. This inhibition disrupts the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets and pathways involved include cell cycle regulation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 10Z-Hymenialdisine is unique due to its specific inhibitory profile and the presence of the brominated pyrrolo[2,3-c]azepine core. This structural feature distinguishes it from other kinase inhibitors and contributes to its selective activity .

Properties

IUPAC Name

(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)N=C(N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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